3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine

Photoaffinity labeling Carbohydrate-binding proteins Crosslinking efficiency

3-(3-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine (CAS 142719-82-2) is a member of the trifluoromethylphenyl diazirine (TPD) class of photoaffinity labeling (PAL) reagents. TPD groups are recognized as one of the most reliable photophores for analyzing protein-ligand interactions due to their small size, rapid carbene generation upon 350 nm irradiation, and compatibility with a broad range of biochemical environments.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
Cat. No. B12500888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
Molecular FormulaC8H4BrF3N2
Molecular Weight265.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2(N=N2)C(F)(F)F
InChIInChI=1S/C8H4BrF3N2/c9-6-3-1-2-5(4-6)7(13-14-7)8(10,11)12/h1-4H
InChIKeyLQIQMTGLNVXNCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine: A Versatile Trifluoromethylphenyl Diazirine (TPD) Building Block for Photoaffinity Probe Synthesis


3-(3-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine (CAS 142719-82-2) is a member of the trifluoromethylphenyl diazirine (TPD) class of photoaffinity labeling (PAL) reagents [1]. TPD groups are recognized as one of the most reliable photophores for analyzing protein-ligand interactions due to their small size, rapid carbene generation upon 350 nm irradiation, and compatibility with a broad range of biochemical environments [1]. The meta-bromo substitution on the phenyl ring confers distinct synthetic utility as a versatile handle for cross-coupling and functionalization, distinguishing it from para-substituted analogs [2].

Why Generic Substitution of 3-(3-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine is Not Advisable in Photoaffinity Labeling Workflows


The performance of diazirine-based photoaffinity probes is exquisitely sensitive to the electronic and steric environment of the photophore and the positioning of the functional handle. Systematic studies reveal that the substitution pattern on the phenyl ring directly impacts carbene insertion selectivity, photochemical stability, and the efficiency of downstream conjugation reactions [REFS-1, REFS-2]. Interchanging meta- and para-substituted TPD building blocks without experimental validation can lead to altered crosslinking yields, unexpected byproduct profiles, and compromised probe integrity, ultimately undermining target identification efforts [REFS-1, REFS-3].

Product-Specific Quantitative Evidence for 3-(3-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine: Comparative Performance Data Against Closest Analogs


Enhanced Photocrosslinking Efficiency of TPD Core Relative to Alkyl Diazirines

The trifluoromethylphenyl diazirine (TPD) core of 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine exhibits superior crosslinking efficiency compared to alkyl diazirine probes. In a direct comparative study using lactose-based photoaffinity probes, the TPD probe demonstrated significantly higher crosslinking yield against a single purified carbohydrate-binding protein [1]. This class-level advantage is critical for achieving robust target capture in low-abundance systems.

Photoaffinity labeling Carbohydrate-binding proteins Crosslinking efficiency

Differential Suzuki-Miyaura Coupling Reactivity: Meta-Bromo vs. Para-Bromo Substitution

While the para-bromo isomer (3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine) is a widely established Suzuki-Miyaura (S-M) compatible building block [1], the meta-bromo substitution of the target compound provides a distinct steric and electronic profile for cross-coupling reactions [2]. The meta-position is often preferred when installing the diazirine photophore into sterically demanding scaffolds or when subsequent click-chemistry handles (e.g., alkynes) must be placed at the 3-position to maintain optimal probe geometry [3].

Suzuki-Miyaura coupling Building block Cross-coupling

Meta-Substitution Enables Direct Alkyne Functionalization for Click Chemistry

The meta-substitution pattern of 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine serves as a direct precursor to TPDYNE reagents, which incorporate an alkyne handle at the meta-position for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This is exemplified by the synthesis of 3-(3-ethynyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine in 74% yield over two steps, demonstrating efficient conversion of the bromo group to an alkyne [1].

Click chemistry Alkyne tag Probe functionalization

Thermal and Photochemical Stability Profile of TPD Core

The trifluoromethylphenyl diazirine (TPD) core is known for its balance of thermal stability and photochemical reactivity. While alkyl diazirines are prone to thermal decomposition at ambient temperatures, TPD derivatives like 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine remain stable under standard storage conditions (-20°C, dark) [1]. Comparative studies show that conventional TPD compounds decompose upon exposure to ambient fluorescent light (two 28 W linear fluorescent lamps), but the rate of decomposition can be modulated by aromatic substitution [2].

Photostability Ambient light stability Storage

Carbene Insertion Profile: TPD vs. Benzophenone Photophores

The trifluoromethylphenyl diazirine (TPD) group generates a highly reactive singlet carbene upon 350 nm irradiation, which inserts into C-H, N-H, and O-H bonds with minimal diffusion and without the long-lived triplet state characteristic of benzophenone photophores [REFS-1, REFS-2]. Benzophenone probes require prolonged UV exposure (typically >5 min) and can undergo multiple excitation/relaxation cycles, increasing the risk of non-specific labeling [2]. In contrast, TPD-based probes achieve rapid crosslinking (<5 min) with higher spatial resolution [2].

Carbene chemistry Photophore comparison Off-target labeling

Best Research and Industrial Application Scenarios for 3-(3-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine


Target Identification in Chemical Biology and Drug Discovery

3-(3-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine serves as a foundational building block for the synthesis of photoaffinity probes aimed at deconvoluting small-molecule target engagement. The TPD core ensures rapid and efficient covalent capture of transient ligand-protein interactions, as demonstrated by higher crosslinking yields compared to alkyl diazirines [1]. The meta-bromo handle can be elaborated via Suzuki-Miyaura coupling to install diverse ligand moieties, enabling systematic structure-activity relationship (SAR) studies [REFS-2, REFS-3].

Synthesis of Clickable Photoaffinity Probes (TPDYNE)

The meta-bromo substitution allows direct conversion to the corresponding alkyne-functionalized TPDYNE building block. This enables the integration of copper-catalyzed click chemistry (CuAAC) into photoaffinity labeling workflows, facilitating post-labeling biotinylation or fluorophore conjugation for affinity enrichment and detection [4]. The 74% two-step yield for alkyne installation provides a robust and scalable route to multifunctional probes [4].

Protein-Protein Interaction Mapping in Living Cells

Owing to the TPD group's ability to generate a carbene with minimal diffusion and its compatibility with short UV irradiation times (<5 min) [5], probes derived from this compound are ideally suited for mapping protein-protein interactions in living bacterial or mammalian cells. The rapid crosslinking kinetics reduce the perturbation of native cellular states compared to benzophenone-based methods [5].

Development of Covalent Inhibitors and Chemical Probes

The building block can be incorporated into covalent inhibitor scaffolds to create 'photoaffinity-enabled' chemical probes. These tools allow researchers to validate target engagement in complex proteomes and to identify off-target binding partners. The meta-substitution pattern provides a synthetic entry point for diverse functionalization strategies not readily accessible with para-substituted analogs [REFS-2, REFS-3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.